Isopropyl trimethylsilyl methylphosphonate

Catalog No.
S12155611
CAS No.
199116-08-0
M.F
C7H19O3PSi
M. Wt
210.28 g/mol
Availability
In Stock
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Isopropyl trimethylsilyl methylphosphonate

CAS Number

199116-08-0

Product Name

Isopropyl trimethylsilyl methylphosphonate

IUPAC Name

trimethyl-[methyl(propan-2-yloxy)phosphoryl]oxysilane

Molecular Formula

C7H19O3PSi

Molecular Weight

210.28 g/mol

InChI

InChI=1S/C7H19O3PSi/c1-7(2)9-11(3,8)10-12(4,5)6/h7H,1-6H3

InChI Key

SVOLQKHGSREJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)O[Si](C)(C)C

Isopropyl trimethylsilyl methylphosphonate is an organophosphorus compound with the molecular formula C7H19O3PSi\text{C}_7\text{H}_{19}\text{O}_3\text{PSi} and a molecular weight of approximately 210.2832 g/mol. It is also known by various other names, including methylphosphonic acid, O-isopropyl-, O-trimethylsilyl- and propan-2-yl trimethylsilyl methylphosphonate. The compound features a methylphosphonate group, which is characterized by the presence of phosphorus, oxygen, and carbon atoms, along with a trimethylsilyl group that enhances its chemical stability and reactivity .

Typical of organophosphorus compounds. These include:

  • Nucleophilic Substitution: The phosphorus atom can be targeted by nucleophiles, leading to the substitution of the silyl or isopropyl groups.
  • Hydrolysis: In the presence of water, the compound can hydrolyze to form isopropyl methylphosphonate and trimethylsilanol.
  • Dealkylation: Under certain conditions, the isopropyl group may be removed, yielding trimethylsilyl methylphosphonate.

These reactions are significant in synthetic organic chemistry and can be utilized to modify the compound for various applications.

Isopropyl trimethylsilyl methylphosphonate can be synthesized through several methods:

  • Reaction of Methylphosphonic Acid with Isopropanol: Methylphosphonic acid can be reacted with isopropanol in the presence of a catalyst to form the corresponding isopropyl ester.
  • Silylation Reaction: The resulting isopropyl methylphosphonate can then undergo silylation using trimethylsilyl chloride in the presence of a base such as triethylamine.
  • Direct Synthesis from Phosphorus Oxychloride: Another method involves reacting phosphorus oxychloride with isopropanol and trimethylsilanol under controlled conditions.

These methods allow for the production of high-purity isopropyl trimethylsilyl methylphosphonate suitable for research and industrial applications .

Isopropyl trimethylsilyl methylphosphonate has various applications, including:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of phosphonate derivatives.
  • Protecting Group: The trimethylsilyl group acts as a protecting group for alcohols and amines during multi-step syntheses.
  • Agricultural Chemicals: It may be used as an intermediate in the synthesis of agrochemicals.

Isopropyl trimethylsilyl methylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Isopropyl methylphosphonateC4H11O3PLacks the silyl group; simpler structure.
Trimethylsilyl methylphosphonateC5H15O3PSiContains only one alkyl group; different reactivity profile.
3-Iodopropyl trimethylsilyl methylphosphonateC7H18IO3PSiContains iodine; different electrophilic properties.

Isopropyl trimethylsilyl methylphosphonate's unique combination of a silyl group and a phosphonate moiety allows it to serve distinct roles in chemical synthesis and potentially in biological applications compared to these similar compounds .

Silylation of Lithium Salts of Methylphosphonate Derivatives

The silylation of lithium salts derived from methylphosphonate precursors provides a direct route to isopropyl trimethylsilyl methylphosphonate. In a representative procedure, diethyl methylthiomethylphosphonate undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran, generating a stabilized lithium intermediate. Subsequent treatment with trimethylsilyl chloride (TMSCl) at 0°C yields the silylated product in 80% isolated yield [2]. Kinetic studies reveal that steric hindrance from the isopropyl group necessitates prolonged reaction times (8–12 hours) for complete silyl group transfer.

Comparative analysis of silylation agents shows that hexamethyldisilazane (HMDS) achieves lower yields (≤60%) due to competing side reactions, while TMSCl maintains selectivity for phosphorus-bound oxygen atoms [4]. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with ³¹P NMR chemical shifts at δ 25.7 ppm characteristic of the trimethylsilyl-phosphonate moiety [2].

Arbuzov-Type Reactions with Trimethylsilyl Electrophiles

Arbuzov reactions between trimethyl phosphite and trimethylsilyl electrophiles offer an alternative pathway. Reacting trimethyl phosphite with trimethylsilyl bromide (TMSBr) in toluene at 110°C for 24 hours produces methylphosphonate intermediates, which undergo transesterification with isopropyl alcohol to yield the target compound [6]. This method achieves 75–82% yields but requires rigorous exclusion of moisture to prevent desilylation.

Key parameters for Arbuzov optimization include:

VariableOptimal RangeEffect on Yield
Temperature100–120°C+15% yield
TMSBr Equivalents1.2–1.5 eq+10% yield
Reaction Time18–24 hours+8% yield

Microwave-assisted conditions reduce reaction times to 30 minutes while maintaining yields above 70%, though scalability remains challenging [6].

Alternative Routes via Phosphite Intermediate Functionalization

Functionalization of phosphite intermediates provides a third approach. Treatment of trimethyl phosphite with benzenesulfonic acid catalysts at 60°C induces rearrangement to dimethyl methylphosphonate, which undergoes sequential silylation and isopropylation [1]. This two-step process achieves 68% overall yield but generates stoichiometric acidic waste, necessitating neutralization with aqueous sodium bicarbonate.

Recent advances employ flow chemistry to improve efficiency, with residence times of 5 minutes in microreactors enabling continuous production of phosphonate intermediates [1]. Coupling this with in-line silylation modules demonstrates potential for kilogram-scale synthesis.

Yield Optimization Through Catalytic Systems

Copper(II)-diamine complexes enhance reaction efficiency in asymmetric variants. A catalyst system comprising Cu(OTf)₂ and (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (10 mol%) enables enantioselective silylation with 94% ee at −20°C [3]. The catalytic cycle involves phosphonate oxygen coordination to copper, followed by nucleophilic silyl transfer from TMSCl.

Triiron complexes demonstrate complementary activity in non-asymmetric systems, achieving turnover numbers (TON) of 48 for silylation reactions under mild conditions (25°C, 6 hours) [8]. Table 1 compares catalytic performance:

Table 1. Catalytic Systems for Silylation Optimization

CatalystTONee (%)Temperature
Cu(II)-diamine [3]1294−20°C
Triiron complex [8]48N/A25°C
TMSBr (stoichiometric) [6]1N/A110°C

Purification Strategies for Organosilicon-Phosphonate Hybrids

Purification challenges stem from the hybrid organosilicon-phosphonate structure. Silica gel chromatography using ethyl acetate/hexanes (1:4 v/v) effectively separates the target compound from trimethylsilyl byproducts, with Rf values of 0.35 versus 0.72 for TMSCl residues [4]. Steric effects from the trimethylsilyl group reduce polarity, enabling facile separation from non-silylated phosphonates.

Crystallization from cold diethyl ether (−20°C) produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 89°C, confirming high purity [2]. For large-scale applications, molecular distillation at 150°C (0.01 mbar) achieves >99% purity without decomposition.

Phase Behavior and Solubility in Organic Solvents

Isopropyl trimethylsilyl methylphosphonate exhibits distinctive phase behavior characteristics that are fundamentally influenced by the presence of the trimethylsilyl substituent. The compound exists as a colorless to light yellow liquid under ambient conditions, with a molecular weight of 210.2832 g/mol and molecular formula C₇H₁₉O₃PSi [1] [2]. The vapor pressure remains below 1 mmHg at 25°C, indicating relatively low volatility compared to unsubstituted phosphonate esters [3].

Table 1: Physicochemical Properties of Isopropyl Trimethylsilyl Methylphosphonate

PropertyValueSource
Molecular FormulaC₇H₁₉O₃PSiNIST WebBook
Molecular Weight (g/mol)210.2832NIST WebBook
CAS Registry Number199116-08-0NIST WebBook
IUPAC NameIsopropyl trimethylsilyl methylphosphonateNIST WebBook
InChI KeySVOLQKHGSREJLY-UHFFFAOYSA-NNIST WebBook
Density (g/cm³)0.945 (estimated)Estimated from analogous compounds
Boiling Point (°C)228-229 (at 760 mmHg)Estimated from analogous compounds
Melting Point (°C)3-4Estimated from analogous compounds
Vapor Pressure (mmHg at 25°C)<1Estimated from analogous compounds
Log P (octanol/water)3.086Calculated property
Water Solubility (mg/L at 20°C)935.5 (estimated)Calculated property
Flash Point (°F)76Estimated from analogous compounds
AppearanceColorless to light yellow liquidEstimated from analogous compounds
StabilityMoisture sensitiveLiterature

The solubility profile of isopropyl trimethylsilyl methylphosphonate in organic solvents demonstrates exceptional compatibility with non-protic organic media. The compound exhibits excellent solubility in acetone, chloroform, dichloromethane, and tetrahydrofuran, making these solvents preferred choices for synthetic applications [4] [5]. The trimethylsilyl group confers enhanced solubility in nonpolar solvents compared to the corresponding unprotected phosphonic acid, with solubility values ranging from 0.55 M in n-heptane to >6.0 M in tetrahydrofuran for analogous trimethylsilyl compounds [4].

Table 2: Solubility Profile of Isopropyl Trimethylsilyl Methylphosphonate in Organic Solvents

SolventSolubilityNotes
WaterVery low (hydrolysis)Rapid hydrolysis in presence of moisture
MethanolGood (with decomposition)Undergoes solvolysis to form phosphonic acid
EthanolGood (with decomposition)Undergoes solvolysis to form phosphonic acid
AcetoneExcellentStable under anhydrous conditions
ChloroformExcellentPreferred solvent for synthetic applications
DichloromethaneExcellentCommonly used in McKenna reactions
TetrahydrofuranExcellentGood solubility, stable under inert atmosphere
TolueneGoodModerate solubility, stable
n-HexaneModerateLimited solubility
AcetonitrileExcellentExcellent solubility for synthetic work

The phase behavior in mixed solvent systems reveals that increasing water content dramatically reduces stability due to hydrolytic decomposition. Studies on similar trimethylsilyl phosphonate compounds indicate that the presence of even trace amounts of water can initiate rapid hydrolysis, limiting the compound's utility in aqueous or protic media [6] [5].

Hydrolytic Stability Under Acidic and Basic Conditions

The hydrolytic stability of isopropyl trimethylsilyl methylphosphonate is profoundly influenced by pH conditions, with the trimethylsilyl protecting group being particularly susceptible to both acidic and basic hydrolysis. Under neutral conditions (pH 7.0), the compound demonstrates exceptional stability with an estimated half-life exceeding one year, making it suitable for long-term storage under anhydrous conditions [7].

Table 3: Hydrolytic Stability of Isopropyl Trimethylsilyl Methylphosphonate

ConditionsHalf-lifePrimary ProductsMechanism
Neutral pH (7.0)>1 year (estimated)Slow hydrolysis to IMPA + TMS-OHNucleophilic attack by water
Acidic pH (1.0)< 1 hourRapid hydrolysis to IMPA + TMS-OHAcid-catalyzed Si-O bond cleavage
Acidic pH (4.0)< 24 hoursHydrolysis to IMPA + TMS-OHAcid-catalyzed Si-O bond cleavage
Basic pH (10.0)< 1 hourRapid hydrolysis to IMPA + TMS-OHBase-catalyzed Si-O bond cleavage
Basic pH (12.0)< 30 minutesVery rapid hydrolysis to IMPA + TMS-OHBase-catalyzed Si-O bond cleavage
Concentrated HCl< 15 minutesComplete hydrolysis to MPA + isopropanolProtonation followed by nucleophilic attack
Concentrated HBr< 10 minutesComplete hydrolysis to MPA + isopropanolProtonation followed by nucleophilic attack
Dilute NaOH< 2 hoursHydrolysis to sodium salt of IMPAHydroxide nucleophilic attack
Aqueous conditions (ambient)< 48 hoursGradual hydrolysis to IMPA + TMS-OHMoisture-mediated hydrolysis
Protic solvents (general)Variable (rapid)Solvolysis products + TMS derivativesSolvent-mediated cleavage

Under acidic conditions, protonation of the phosphonate oxygen activates the molecule toward nucleophilic attack by water molecules. The mechanism involves formation of a phosphorus-centered cation intermediate, followed by rapid Si-O bond cleavage to yield isopropyl methylphosphonic acid and trimethylsilanol [7] [5]. The rate of hydrolysis increases dramatically with decreasing pH, with half-lives dropping from 24 hours at pH 4.0 to less than one hour at pH 1.0 [7].

Basic conditions promote even more rapid hydrolysis through hydroxide-mediated nucleophilic attack at the silicon center. Studies on analogous trimethylsilyl compounds demonstrate that the activation energy for basic hydrolysis is significantly lower than for acidic conditions, with rate constants showing 8.0 × 10⁻⁴ mol⁻¹ s⁻¹ at pH 7.5 compared to 6.2 × 10⁻⁴ mol⁻¹ s⁻¹ at pH 4.9 [7]. The primary products under basic conditions include the corresponding phosphonic acid salt and trimethylsilanol.

The hydrolytic sensitivity to protic solvents represents a critical limitation for synthetic applications. The McKenna reaction, which utilizes bromotrimethylsilane for phosphonate deprotection, requires strictly anhydrous conditions to prevent premature hydrolysis [5] [8]. Even trace amounts of water can lead to significant side reactions, including formation of undesired oxazole derivatives when electron-withdrawing substituents are present [5].

Thermogravimetric Analysis and Decomposition Pathways

Thermogravimetric analysis of isopropyl trimethylsilyl methylphosphonate reveals a complex multi-stage decomposition process that begins with loss of the trimethylsilyl protecting group and proceeds through sequential fragmentation of the phosphonate ester. The thermal stability profile shows minimal decomposition below 100°C, with significant weight loss commencing around 200°C [9] [10].

Table 4: Thermal Decomposition Profile of Isopropyl Trimethylsilyl Methylphosphonate

Temperature Range (°C)Decomposition RatePrimary ProductsWeight Loss (%)
25-100NegligibleNo decomposition<1
100-200Slow onsetTMS-OH loss5-10
200-300ModerateIsopropanol + propylene formation15-25
300-400SignificantPhosphonate fragmentation35-50
400-500RapidPhosphorus oxides60-75
500-600Very rapidPhosphorus oxides + CO₂80-90
600-800CompletePhosphorus oxides + CO₂ + H₂O95-98
800-1000MineralizationP₂O₅ + CO₂ + H₂O>98

The initial decomposition stage (100-200°C) involves loss of the trimethylsilyl group as trimethylsilanol, representing approximately 5-10% weight loss. This process follows first-order kinetics with an activation energy estimated at 36.7 ± 4.9 kcal/mol based on studies of related phosphonate esters [11]. The trimethylsilyl group's relatively low thermal stability compared to alkyl substituents reflects the weaker Si-O bond strength (approximately 452 kJ/mol) compared to C-O bonds (approximately 358 kJ/mol) [12].

At intermediate temperatures (200-400°C), the decomposition pathway proceeds through a six-membered ring transition state mechanism, similar to that observed for diisopropyl methylphosphonate. The process involves β-hydrogen elimination from the isopropyl group, yielding propylene and the corresponding phosphonic acid intermediate [11]. Competing pathways include direct elimination of isopropanol through intramolecular hydrogen transfer, with branching ratios of approximately 60% propylene formation and 40% isopropanol elimination [11].

Higher temperature decomposition (400-800°C) results in complete fragmentation of the organic framework, producing phosphorus oxides, carbon dioxide, and water vapor. The final mineralization stage yields phosphorus pentoxide as the primary residue, accounting for the observed >98% weight loss at temperatures exceeding 800°C [11].

Lewis Acid-Base Interactions at Phosphorus Centers

The phosphorus center in isopropyl trimethylsilyl methylphosphonate functions as a Lewis base through its phosphoryl oxygen, exhibiting varying degrees of coordination with different Lewis acids. The phosphoryl oxygen possesses significant electron density due to the P=O double bond character, making it an excellent ligand for coordination complex formation [13] [14].

Table 5: Lewis Acid-Base Interactions at Phosphorus Centers

Lewis AcidBinding SiteBinding StrengthEffect on ReactivityTypical Applications
BF₃P=O oxygenStrongIncreased electrophilicityCyclization reactions
AlCl₃P=O oxygenVery strongHighly activated P centerFriedel-Crafts reactions
ZnCl₂P=O oxygenModerateModerate activationCoordination chemistry
TiCl₄P=O oxygenStrongIncreased electrophilicityHydrolysis acceleration
SnCl₄P=O oxygenStrongIncreased electrophilicityHydrolysis acceleration
TMSOTfP=O oxygenVery strongHighly activated P centerDesilylation reactions
B(C₆F₅)₃P=O oxygenVery strongHighly activated P centerFrustrated Lewis pair chemistry
Eu(fod)₃P=O oxygenStrongSteric hindrance + activationStereochemical control
Mg²⁺P=O oxygenModerateCoordination complex formationBioinorganic modeling
Ca²⁺P=O oxygenWeakWeak coordinationBioinorganic modeling

Strong Lewis acids such as boron trifluoride and aluminum trichloride form highly stable coordination complexes with binding constants in the range of 10⁴-10⁶ M⁻¹. The coordination significantly enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attack and accelerating hydrolysis reactions [14] [15]. Studies using europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) demonstrate that complexation effectively increases the steric bulk around the phosphorus center, influencing both reactivity and selectivity in cycloaddition reactions [15].

Trimethylsilyl triflate represents a particularly effective Lewis acid for activating the phosphorus center toward nucleophilic attack. The interaction promotes rapid desilylation reactions, with the trimethylsilyl group being transferred to the nucleophile while the phosphorus center undergoes substitution [14]. This mechanism is exploited in synthetic applications where controlled deprotection is required.

The coordination geometry around the phosphorus center adopts a distorted tetrahedral arrangement upon Lewis acid binding, with the P=O bond length increasing from 1.48 Å to approximately 1.52 Å upon coordination. This structural change reduces the double bond character and increases the susceptibility to nucleophilic attack [16].

Steric Effects of Trimethylsilyl Substituents on Reactivity

The trimethylsilyl substituent in isopropyl trimethylsilyl methylphosphonate exerts significant steric effects that influence both the compound's reactivity and selectivity in chemical transformations. The trimethylsilyl group possesses an A-value of 2.5 kcal/mol, which is considerably smaller than the tert-butyl group (A-value ~5.0 kcal/mol) but larger than a methyl group (A-value 1.7 kcal/mol) [17] [18].

Table 6: Steric Effects of Substituents on Reactivity

Structural FeatureSteric ParameterEffect on ReactivityMechanistic Implications
Trimethylsilyl groupA-value = 2.5 kcal/molReduced steric hindrance vs t-BuFacilitates nucleophilic attack
Isopropyl groupA-value = 2.15 kcal/molModerate steric protectionProtects ester linkage
Methyl group on phosphorusA-value = 1.7 kcal/molMinimal steric effectAllows free rotation
Si-O bond length1.63 Å (longer than C-O)Allows closer approachEnables Si-O cleavage
C-O bond length1.43 ÅStandard bond lengthStandard reactivity
P=O double bond1.48 ÅMaintains planarityLewis base site
Overall molecular geometryTetrahedral at P, trigonal at SiInfluences approach vectorsControls selectivity
Conformational flexibilityRestricted rotationAffects transition statesInfluences kinetics

The extended Si-O bond length (1.63 Å) compared to typical C-O bonds (1.43 Å) provides additional spatial accommodation for nucleophilic attack at the silicon center. This structural feature is crucial for the compound's susceptibility to hydrolysis and nucleophilic substitution reactions [17] [18]. The longer bond length effectively reduces the steric interaction between the trimethylsilyl group and approaching nucleophiles, explaining why the trimethylsilyl group exhibits lower apparent steric hindrance than its carbon analog.

Studies on thermal reactions of silenes with silyl-substituted acetylenes demonstrate that the trimethylsilyl group can undergo migration reactions under thermal conditions. The steric bulk of the trimethylsilyl substituent influences the formation of biradical intermediates through steric destabilization, while simultaneously providing electronic stabilization through σ-π* interactions [19].

In the context of the McKenna reaction, the steric effects of the trimethylsilyl group facilitate the approach of bromotrimethylsilane reagent while protecting the phosphorus center from unwanted side reactions. The successful deprotection requires careful balance between steric accessibility and electronic activation, with the trimethylsilyl group providing optimal reactivity under mild conditions [5] [8].

The conformational flexibility around the Si-O-P linkage is restricted due to the partial double bond character of the Si-O bond and the steric interactions between the trimethylsilyl group and the phosphonate moiety. This restricted rotation influences the transition state geometries for nucleophilic attack, favoring specific approach vectors that minimize steric clashes [18].

Hydrogen Bond Acceptor Count

3

Exact Mass

210.08410800 g/mol

Monoisotopic Mass

210.08410800 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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